molecular formula C11H14F2O3 B2678115 Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2567505-01-3

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2678115
CAS No.: 2567505-01-3
M. Wt: 232.227
InChI Key: AVDMECRFENQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7,7-difluoro-9-oxobicyclo[331]nonane-3-carboxylate is a chemical compound with the molecular formula C11H14F2O3 It is characterized by its bicyclic structure, which includes two fluorine atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps. One common method includes the fluorination of a bicyclic precursor followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. For instance, the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) can be employed in the fluorination step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-2-carboxylate
  • Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-4-carboxylate

Uniqueness

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific substitution pattern and the presence of two fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O3/c1-16-10(15)6-2-7-4-11(12,13)5-8(3-6)9(7)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMECRFENQRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(CC(C1)C2=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.